In-Depth Technical Guide: Chemical Structure, Physical Properties, and Biological Impact of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium Acetate
Executive Summary 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate , widely recognized in biogerontology and pathology as the acetate salt of the Glyoxal-derived Lysine Dimer (GOLD) , is a structurally complex Adv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate , widely recognized in biogerontology and pathology as the acetate salt of the Glyoxal-derived Lysine Dimer (GOLD) , is a structurally complex Advanced Glycation End-product (AGE). Formed in vivo through the non-enzymatic Maillard reaction between reducing sugars (yielding reactive dicarbonyls like glyoxal) and the
ϵ
-amino groups of lysine residues, GOLD serves as a critical biomarker for oxidative stress, diabetic nephropathy, and tissue aging.
This whitepaper provides an authoritative breakdown of its physicochemical properties, de novo synthetic methodologies, and the self-validating experimental frameworks required to study its interaction with the Receptor for Advanced Glycation End-products (RAGE).
Chemical Structure and Molecular Characteristics
At its core, GOLD is a bis-alkylated imidazolium salt. The molecular topology features a central, permanently charged 3H-imidazolium ring flanked by two 5-amino-5-carboxypentyl chains (lysine side chains). Because the imidazolium core carries a permanent positive charge, it requires a counterion for stability; in biological and high-end analytical applications, the acetate salt is preferred over the chloride salt due to its superior biocompatibility and solubility [1].
Quantitative Data: Physicochemical Properties
The following table summarizes the core physical and chemical metrics of GOLD acetate, crucial for formulating precise molarities in cellular assays.
In biological systems, GOLD is formed exclusively from glyoxal via a complex isomerization cascade. The initial step involves the nucleophilic attack of a lysine
ϵ
-amino group on glyoxal, forming a labile glyoxal-imine intermediate. A subsequent cyclo-dimerization with a second lysine residue yields the highly stable imidazolium cross-link [2].
In Vitro De Novo Synthesis Protocol
To study GOLD without the confounding variables of heterogeneous protein extracts, researchers must synthesize the pure standard. The following methodology outlines a high-yield synthetic route using hydantoin intermediates [3].
Step 1: Protection and Alkylation
Action: React imidazole with 5-(4-bromobutyl)hydantoin in a polar aprotic solvent.
Causality: The hydantoin moiety acts as a robust protecting group for the
α
-amino and
α
-carboxyl groups of the future lysine residues. This prevents competitive alkylation or unwanted polymerization during the formation of the 1,3-disubstituted imidazolium core.
Step 2: Acidic Deprotection
Action: Subject the intermediate to hydrolysis using 6.0 N HCl at 110 °C for 24 hours.
Causality: Harsh acidic conditions are required to cleave the hydantoin rings, liberating the free amino and carboxylic acid groups to yield the crude GOLD chloride salt. The aromatic imidazolium core is highly stable and resists degradation under these extremes.
Step 3: Ion Exchange and Purification
Action: Pass the crude product through a strong cation-exchange resin, wash with deionized water, and elute with an acetic acid gradient. Lyophilize the fractions.
Causality: Converts the chloride salt to the acetate salt. Acetate is a biologically inert counterion; this conversion is critical because chloride salts can induce osmotic stress or non-specific toxicity in subsequent cell-based assays.
Caption: Workflow for the de novo synthesis of GOLD acetate via hydantoin intermediates.
Biological Significance and Pathophysiology
GOLD is not merely a passive marker of aging; it is a highly active pathogenic ligand. It specifically targets and binds to the V-type immunoglobulin domain of RAGE[4]. This binding event triggers a profound intracellular signaling cascade characterized by the overproduction of Reactive Oxygen Species (ROS) and the activation of Mitogen-Activated Protein Kinases (MAPK).
Interestingly, while GOLD induces oxidative stress and NF-
κ
B-mediated inflammation, it also triggers a compensatory (though often insufficient) upregulation of the NRF2/GLO1 axis, an endogenous defense mechanism aimed at detoxifying reactive dicarbonyls [4].
Caption: Molecular signaling pathway triggered by GOLD-RAGE interaction in mesangial cells.
Experimental Protocols and Validation Systems
To rigorously evaluate the biological impact of GOLD, researchers must employ self-validating assay architectures. The following protocol details the assessment of GOLD-induced oxidative damage in SV40 MES 13 mesangial cells, incorporating a critical genetic knockdown step to prove causality [4].
Self-Validating Cellular Assay for GOLD-Induced Oxidative Stress
Step 1: Cell Synchronization
Action: Culture SV40 MES 13 cells to 70% confluence, then serum-starve for 12 hours prior to treatment.
Causality: Synchronizes the cell cycle and establishes a baseline by eliminating the noise of growth factors present in fetal bovine serum. This ensures that any observed kinase activation is strictly due to the introduction of GOLD.
Action: Transfect a parallel cohort of cells with RAGE-specific siRNA 24 hours prior to GOLD exposure.
Causality: This creates a self-validating system. If GOLD induces ROS specifically via RAGE, the siRNA-treated cells must show attenuated ROS levels. This vital control isolates the true mechanism of action from non-specific chemical toxicity.
Step 3: GOLD Exposure
Action: Treat cells with 500 µM pure GOLD acetate for 24 hours.
Causality: This specific concentration mimics the pathophysiological accumulation of AGEs observed in the extracellular matrix of patients suffering from severe diabetic nephropathy.
Step 4: ROS Quantification via DCFDA
Action: Incubate cells with 10 µM DCFDA for 30 minutes, wash thoroughly, and measure fluorescence (Ex/Em: 485/535 nm).
Causality: DCFDA is a cell-permeable fluorogenic probe. Upon cleavage by intracellular esterases and subsequent oxidation by ROS, it converts to highly fluorescent DCF, providing a direct, quantitative readout of the oxidative stress induced by the GOLD-RAGE interaction.
Caption: Self-validating experimental workflow for assessing GOLD-induced cellular damage.
References
abcr Gute Chemie.AB509967 | CAS 209267-39-0: 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate.
Glomb, M. A., et al. (2001).Amides are novel protein modifications formed by physiological sugars. PubMed.
Biemel, K. M., et al. (2007).Convenient synthesis of GOLD and MOLD and identification of their oxidation products in vitro and in vivo. PubMed.
Lee, H.-W., et al. (2021).Glyoxal-Lysine Dimer, an Advanced Glycation End Product, Induces Oxidative Damage and Inflammatory Response by Interacting with RAGE. MDPI Antioxidants.
PubChem.Glyoxal-lysine dimer | C15H27N4O4+ - CID 46878529. National Center for Biotechnology Information.
Protocols & Analytical Methods
Method
Application Note: Biomimetic Solid-Phase Synthesis and Analytical Validation of GOLD-Crosslinked Peptides
Target Audience: Researchers, structural biologists, and drug development professionals. Molecule in Focus: 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (GOLD Acetate, CAS: 209267-39-0) Introduction & Mechanis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, structural biologists, and drug development professionals.
Molecule in Focus: 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (GOLD Acetate, CAS: 209267-39-0)
Introduction & Mechanistic Insights
Advanced Glycation End-products (AGEs) are a heterogeneous group of irreversibly modified proteins and peptides formed via the non-enzymatic Maillard reaction between reducing sugars and amino groups[1]. Among these, the Glyoxal-Derived Lysine Dimer (GOLD) —chemically identified as 1,3-bis(5-amino-5-carboxypentyl)-3H-imidazolium—is a critical biomarker implicated in the pathogenesis of diabetes, atherosclerosis, and neurodegenerative disorders[2].
Fig 1. In vivo biochemical pathway of Advanced Glycation End-product (AGE) GOLD formation.
Strategic Design: The Causality of Experimental Choices
A common pitfall in AGE-peptide research is attempting to directly incorporate unprotected 1,3-bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). Because GOLD is a symmetric bis-amino acid possessing two α-amino and two α-carboxyl groups, direct activation (e.g., via HATU/DIPEA) inevitably leads to catastrophic resin cross-linking and uncontrolled polymerization.
While synthesizing an orthogonally protected building block (e.g., Fmoc-GOLD(Alloc)-OH(OtBu)) is possible, breaking the C2 symmetry of the molecule in solution is synthetically exhaustive and low-yielding[3]. Therefore, the most robust, field-proven methodology is a Self-Validating Biomimetic System :
On-Resin Crosslinking: Synthesize the peptide backbone using highly acid-sensitive Mtt-protected lysines, selectively deprotect them, and react the free amines with glyoxal on-resin[4].
Analytical Validation: Utilize the commercially available 1,3-bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate standard to tune the LC-MS/MS system, ensuring the diagnostic imidazolium fragmentation pattern matches the synthesized peptide perfectly.
Experimental Protocols
Automated Fmoc-SPPS of the Linear Precursor
To ensure spatial proximity for the cross-linking reaction, the target peptide must be designed with two Lysine residues separated by an appropriate number of amino acids (typically
i,i+3
or
i,i+4
spacing for alpha-helical structures).
Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
Amino Acid Coupling: Perform standard Fmoc-SPPS using 4 equivalents of Fmoc-AA-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA.
Orthogonal Lysine Incorporation: At the designated cross-link sites, couple Fmoc-Lys(Mtt)-OH . The 4-methyltrityl (Mtt) group is hyper-acid sensitive, allowing selective removal while the peptide remains anchored to the resin and other side-chain protecting groups (e.g., tBu, Boc, Pbf) remain intact.
Orthogonal Mtt Deprotection
Causality Note: Complete removal of the Mtt group without premature cleavage of the peptide from the resin requires precise control of acidity and rapid scavenging of the trityl cation.
Wash the resin thoroughly with Dichloromethane (DCM) (5 × 1 min).
Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM (v/v) for 3 minutes.
Filter and repeat the acid treatment 5–7 times until the characteristic yellow color of the Mtt cation is no longer visible in the filtrate.
Critical Neutralization: Wash the resin with 5% DIPEA in N-methyl-2-pyrrolidone (NMP) (3 × 2 min) to neutralize residual TFA. Failure to neutralize will inhibit the subsequent Schiff base formation required for glycation.
Biomimetic On-Resin Glycation (GOLD Formation)
Prepare a cross-linking cocktail: 40% aqueous Glyoxal (GO) diluted in NMP to a final concentration of 200 mM, supplemented with 1% DIPEA to maintain a mildly basic microenvironment.
Add the cocktail to the resin and incubate at 37°C for 16 hours under gentle agitation.
Wash the resin extensively with NMP, followed by DCM, and dry under a stream of nitrogen.
Global Cleavage and Deprotection
Treat the dried resin with a cleavage cocktail comprising TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours at room temperature.
Precipitate the crude GOLD-crosslinked peptide in cold diethyl ether, centrifuge, and lyophilize.
Fig 2. Biomimetic on-resin SPPS workflow for synthesizing GOLD-crosslinked peptides.
Data Presentation & Analytical Validation
To establish a self-validating system, the commercial 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate standard must be used to map the fragmentation behavior of the imidazolium core before analyzing the complex synthetic peptide.
Table 1: SPPS Reagents and Conditions for Biomimetic GOLD Crosslinking
Note: The intact imidazolium ring of GOLD is highly stable, making the
m/z
84.0 and
m/z
263.1 fragments highly diagnostic during Collision-Induced Dissociation (CID).
Analyte
Precursor Ion (Target)
Key Product Ions (MS/MS)
Diagnostic Feature
GOLD Acetate Standard
[M+H]+
(
m/z
327.2)
m/z
281.1, 263.1, 84.0
Imidazolium ring stability
GOLD-Crosslinked Peptide
[M+nH]n+
(Sequence dependent)
[M+nH−46]n+
,
m/z
327.2
Loss of HCOOH; GOLD fragment
References
Ahmed, N., & Thornalley, P. J. (2002). Chromatographic assay of glycation adducts in human serum albumin glycated in vitro by derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and intrinsic fluorescence. Biochemical Journal, 364(1), 15-24. URL:[Link]
Twarda-Clapa, A., Olczak, A., Białkowska, A. M., & Koziołkiewicz, M. (2022). Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. Cells, 11(8), 1312. URL:[Link]
Brimble, M. A. et al. (2016). Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts. Accounts of Chemical Research, 49(10), 2144–2153. URL:[Link]
Jean-Luc Wautier et al. (2004). Protein Glycation: A Firm Link to Endothelial Cell Dysfunction. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(8), 1342-1346. URL:[Link]
Application Note: 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium Acetate in Targeted Drug Delivery Systems
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The transition from traditional organic solvents...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The transition from traditional organic solvents to highly functionalized biomaterials has introduced Amino Acid-derived Zwitterionic Ionic Liquids (AA-ZILs) to the forefront of nanomedicine. 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is a highly specialized AA-ZIL that bridges the gap between the exceptional solubilizing power of imidazolium salts and the biocompatibility of lysine-derived structures. This application note details the mechanistic rationale, formulation strategies, and step-by-step protocols for utilizing this compound in pH-responsive tumor targeting and transdermal permeation enhancement.
Mechanistic Rationale: The Chemistry of the Carrier
As a Senior Application Scientist, it is critical to understand why this specific molecular architecture behaves the way it does in a biological system. This compound integrates three distinct functional domains, each serving a precise thermodynamic or biological purpose:
The Imidazolium Core & Acetate Anion: The bulky, asymmetric imidazolium cation paired with the strong hydrogen-bond accepting acetate anion disrupts the crystalline lattice of poorly water-soluble active pharmaceutical ingredients (APIs). This significantly enhances the solubility of hydrophobic drugs compared to traditional aqueous buffers[1].
Lysine-Mimetic Arms (5-amino-5-carboxypentyl): Derived from lysine, these arms provide zwitterionic properties. At physiological pH (7.4), the coexistence of protonated primary amines (-NH₃⁺) and deprotonated carboxylates (-COO⁻) creates a highly hydrated, electrically neutral surface. This antifouling property resists non-specific protein adsorption (opsonization), thereby prolonging systemic circulation[2]. Structurally, this mimics natural lysine-imidazolium crosslinks, ensuring excellent in vivo biocompatibility[3].
pH-Responsive Charge Reversal: A major hurdle in nanomedicine is the "PEG dilemma"—where stealth coatings prevent immune clearance but simultaneously hinder cellular uptake at the target site. This ZIL overcomes this via a dynamic protonation mechanism[4]. In the acidic tumor microenvironment (pH ~6.5) or within endosomes (pH ~5.5), the carboxylate groups become protonated (-COOH). This neutralizes the negative charges, unmasking the inherent positive charge of the imidazolium ring and the amines. The resulting cationic surface strongly interacts with negatively charged cell membranes, facilitating rapid endocytosis[4][5].
Visualization of the Targeting Pathway
Figure 1: Mechanism of pH-responsive charge reversal and enhanced cellular uptake of ZIL-NPs.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure reproducibility and high formulation integrity.
Protocol A: Synthesis of ZIL-Functionalized PLGA Nanoparticles (ZIL-PLGA NPs)
Objective: Formulate pH-responsive ZIL-PLGA nanoparticles loaded with a hydrophobic model drug (e.g., Paclitaxel) for targeted intravenous delivery.
Mechanistic Insight: EDC activates the terminal carboxyl group of PLGA to form an unstable O-acylisourea intermediate, which NHS stabilizes into an amine-reactive NHS ester. The primary amines of the ZIL's lysine arms then nucleophilically attack this ester, forming a stable amide bond.
Step 1: Polymer Activation. Dissolve 50 mg of PLGA-COOH in 2 mL of anhydrous Dimethylformamide (DMF). Add EDC·HCl (Molar ratio 1:5 PLGA:EDC) and NHS (1:5). Stir for 2 hours at room temperature to form the NHS-ester intermediate.
Step 2: ZIL Conjugation. Add 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (Molar ratio 1:2 PLGA:ZIL) to the activated PLGA solution. Stir for 18 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the amines.
Step 3: Nanoprecipitation (Drug Loading). Dissolve 5 mg of Paclitaxel into the ZIL-PLGA organic phase. Dropwise add this solution into 20 mL of ultra-pure water under vigorous magnetic stirring (1000 rpm). Causality: The sudden change in solvent polarity causes the hydrophobic PLGA and drug to co-precipitate into the nanoparticle core, while the hydrophilic zwitterionic ZIL arms orient outward toward the aqueous phase.
Step 4: Purification & Validation. Transfer the suspension to a dialysis bag (MWCO 10 kDa) and dialyze against PBS (pH 7.4) for 24 hours to remove unreacted reagents.
Self-Validation Check: Measure the zeta potential via Dynamic Light Scattering (DLS). Titrate an aliquot of the suspension from pH 7.4 to pH 6.5 using 0.1 M HCl. A successful batch must demonstrate a zeta potential shift from a near-neutral state (~ -2 mV) to a highly cationic state (> +15 mV).
Figure 2: Step-by-step workflow for the synthesis and validation of ZIL-functionalized PLGA nanoparticles.
Protocol B: Preparation of ZIL-Based Transdermal Microemulsions
Objective: Prepare a ZIL-based microemulsion for the transdermal delivery of 5-Fluorouracil (5-FU).
Mechanistic Insight: The acetate anion of the ZIL disrupts the strong intermolecular hydrogen bonding of 5-FU, drastically increasing its solubility. The amphiphilic ZIL acts as a permeation enhancer by temporarily fluidizing the lipid bilayers of the stratum corneum without causing the cellular toxicity typical of first-generation imidazolium ILs[1].
Step 1: API Solubilization. Add 1% (w/w) 5-FU to the pure ZIL. Sonicate at 40°C for 30 minutes until a clear, optically transparent solution is achieved.
Step 2: Microemulsion Formation. Blend the 5-FU/ZIL mixture with Isopropyl Myristate (oil phase) and Tween 80 (surfactant) at a 1:4:5 ratio. Vortex vigorously for 5 minutes.
Step 3: Franz Diffusion Assay. Mount excised porcine skin between the donor and receptor compartments of a Franz diffusion cell. Apply 0.5 mL of the formulation to the donor compartment. Sample the receptor fluid (PBS, pH 7.4) at predetermined intervals (1, 2, 4, 8, 24 h) and quantify 5-FU permeation via HPLC to validate the flux rate.
Quantitative Data Summary
The following table summarizes the expected physicochemical characterization data when comparing standard PEGylated PLGA nanoparticles against the ZIL-functionalized PLGA nanoparticles synthesized in Protocol A.
Formulation
Z-Average Size (nm)
Polydispersity Index (PDI)
Zeta Potential (pH 7.4)
Zeta Potential (pH 6.5)
Drug Encapsulation Efficiency (%)
Standard PEG-PLGA NPs
145 ± 5
0.12
-15.2 mV
-12.4 mV
65.3%
ZIL-PLGA NPs
152 ± 6
0.14
-2.1 mV (Zwitterionic)
+18.5 mV (Cationic)
78.6%
Note: The 13.3% increase in encapsulation efficiency in ZIL-NPs is directly attributed to the enhanced solubilizing power of the imidazolium-acetate complex during the nanoprecipitation phase, which prevents premature drug leakage into the aqueous phase.
References
Title: Ionic Liquids for Enhanced Drug Delivery: Recent Progress and Prevailing Challenges
Source: Molecular Pharmaceutics (ACS Publications)
URL:1
Title: Imidazolium-based Zwitterionic liquid-modified PEG-PLGA nanoparticles as a potential intravenous drug delivery carrier
Source: Bioactive Materials (PMC / NIH)
URL:2
Title: Smart Poly(imidazoyl-l-lysine): Synthesis and Reversible Helix-to-Coil Transition at Neutral pH
Source: Polymers (PMC / NIH)
URL:5
Title: Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery
Source: Frontiers in Pharmacology
URL:4
Title: Imidazolium crosslinks derived from reaction of lysine with glyoxal and methylglyoxal are increased in serum proteins of uremic patients: evidence for increased oxidative stress in uremia
Source: FEBS Letters (PubMed / NIH)
URL:3
Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium Acetate (GOLD)
Introduction & Mechanistic Insights The compound 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate , commonly known as Glyoxal-Derived Lysine Dimer (GOLD), is a highly stable, non-fluorescent Advanced Glycation End...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insights
The compound 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate , commonly known as Glyoxal-Derived Lysine Dimer (GOLD), is a highly stable, non-fluorescent Advanced Glycation End-product (AGE). It is formed in vivo through the non-enzymatic reaction of the reactive dicarbonyl glyoxal with the ε-amino groups of two distinct lysine residues, creating an imidazolium crosslink. As a biomarker, GOLD is critical for evaluating cumulative oxidative stress, tissue aging, and the progression of metabolic disorders such as diabetes.
Quantifying GOLD via mass spectrometry presents two distinct physicochemical challenges:
Extreme Polarity: The imidazolium core carries a permanent positive charge, and the two lysine side chains provide additional ionizable primary amines and carboxylic acids. This makes GOLD highly hydrophilic, causing it to elute in the void volume of standard reversed-phase columns.
Artifactual Generation: Harsh sample preparation conditions can trigger the ex vivo degradation of early glycation products (Amadori products) into reactive dicarbonyls, artificially inflating the measured concentration of GOLD.
This application note details a robust, self-validating protocol utilizing multi-stage enzymatic hydrolysis and ion-pairing LC-MS/MS to ensure absolute quantitative integrity.
Causality in Experimental Design: The "Why" Behind the Protocol
To achieve high scientific accuracy, every step of this protocol is designed around the specific molecular vulnerabilities of AGEs.
Enzymatic vs. Acid Hydrolysis: Traditional AGE analysis relies on acid hydrolysis (6 M HCl at 110 °C for 24 h). While GOLD itself is acid-stable, acid hydrolysis catalyzes the breakdown of ubiquitous Amadori products (e.g., fructosyl-lysine) into glyoxal, which subsequently reacts with free lysine to form artifactual GOLD. To prevent this, we utilize a physiological-temperature using a cocktail of pepsin, pronase E, aminopeptidase, and prolidase.
Ion-Pairing Chromatography: Because GOLD cannot be retained on a standard C18 stationary phase, we employ Heptafluorobutyric acid (HFBA) in the mobile phase. HFBA acts as a volatile ion-pairing reagent; its fluorinated tail interacts with the C18 phase, while its anionic carboxylate group neutralizes the positive charges on GOLD's imidazolium and amine groups, dramatically increasing its hydrophobic retention and separation efficiency.
Quality Control: A Self-Validating System
To establish absolute trustworthiness, this protocol incorporates a tripartite self-validating system:
The Amadori Artifact Control: A parallel sample aliquot is spiked with heavy-isotope labeled
13C6
-fructosyl-lysine prior to digestion. If any
13C
-labeled GOLD is detected during LC-MS/MS, it proves that artifactual crosslinking occurred during sample prep. The run is only validated if conversion is <1%.
Enzyme Blank Subtraction: Commercial proteases are biological products that inherently contain background levels of AGEs . A reagent blank (enzymes + buffer, no sample) must be processed in parallel. The peak area of the enzyme blank is mathematically subtracted from the sample's GOLD peak area prior to quantification.
Matrix Effect Monitoring: Hippuryl-GOLD (HipGOLD) or
13C6
-GOLD is spiked into the sample post-digestion but pre-filtration to correct for ion suppression and ultrafiltration losses.
Experimental Protocol
Materials & Reagents
Standards: GOLD Acetate reference standard; Internal Standard (HipGOLD or
13C6
-GOLD).
Homogenize 50 mg of tissue (or 50 µL of plasma) in 500 µL of ice-cold PBS.
Add 500 µL of ice-cold 20% TCA. Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.
Centrifuge at 14,000 × g for 10 minutes at 4 °C. Causality: The supernatant is discarded to remove free, uncrosslinked glyoxal and unbound monomeric AGEs that could skew quantification.
Wash the protein pellet three times with 1 mL of ice-cold acetone to remove residual TCA and lipids. Air-dry the pellet for 10 minutes.
Step 2: Multi-Stage Enzymatic Hydrolysis
Resuspend the dried pellet in 500 µL of 20 mM sodium acetate buffer (pH 3.0).
Add 10 µL of Pepsin solution (1 mg/mL). Incubate at 37 °C for 24 hours to unfold the protein and cleave aromatic residues.
Adjust the pH to 7.5 by adding 100 µL of 0.5 M sodium phosphate buffer (pH 7.5).
Add the secondary protease cocktail: Pronase E (2 mg/mL), Aminopeptidase (1 mg/mL), and Prolidase (1 mg/mL).
Add 5 µL of 10% (w/v) sodium azide to prevent bacterial overgrowth. Incubate at 37 °C for an additional 24 hours.
Step 3: Ultrafiltration and Standardization
Spike the complete hydrolysate with 50 µL of the Internal Standard solution (e.g., 1 µM HipGOLD).
Transfer the mixture to a 10 kDa MWCO centrifugal filter unit (e.g., Amicon Ultra-0.5).
Centrifuge at 14,000 × g for 20 minutes to remove undigested proteins and the protease enzymes themselves.
Transfer 200 µL of the ultrafiltrate to an LC vial and evaporate to dryness under a vacuum concentrator (SpeedVac).
Reconstitute the dried sample in 100 µL of Mobile Phase A (2 mM HFBA, 11 mM acetic acid in water).
LC-MS/MS Analytical Conditions
Chromatographic Separation:
Column: Waters Acquity HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent high-strength silica C18.
Mobile Phase A: LC-MS Water containing 2 mM HFBA and 11 mM Acetic Acid.
Mobile Phase B: Acetonitrile containing 2 mM HFBA.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Table 1: Ion-Pairing LC Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
98
2
Initial
2.0
98
2
Isocratic
9.0
75
25
Linear
10.0
0
100
Linear (Wash)
14.0
0
100
Isocratic
14.1
98
2
Linear (Equilibration)
19.0
98
2
End
Mass Spectrometry Parameters:
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions and Collision Energies
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (V)
Purpose
GOLD
327.2
84.1
36
Quantitation
GOLD
327.2
282.2
20
Qualification
HipGOLD (IS)
649.3
488.3
36
IS Quantitation
Process Visualization
Workflow for the extraction, hydrolysis, and LC-MS/MS quantification of GOLD.
References
Thornalley, P. J. (2014). Assay of methylglyoxal-derived protein and nucleotide AGEs. Biochemical Society Transactions, 42(2), 511–517. URL:[Link]
Hellwig, M., Geissler, S., Matthes, J., Peto, A., & Henle, T. (2016). Glycation Reactions of Casein Micelles. Journal of Agricultural and Food Chemistry, 64(14), 2963–2972. URL:[Link]
Li, Y., et al. (2025). Optimization for Simultaneous Determination of a Panel of Advanced Glycation End Products as Biomarkers for Metabolic Diseases. Journal of Agricultural and Food Chemistry, 73(10). URL:[Link]
Berger, M. T., et al. (2022). Open Search of Peptide Glycation Products from Tandem Mass Spectra. Analytical Chemistry, 94(16), 6125–6132. URL:[Link]
Application
Application Notes & Protocols: The Catalytic Utility of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium Acetate in Modern Organic Synthesis
Abstract This technical guide delves into the catalytic applications of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate, a highly functionalized, bio-inspired ionic liquid. Structurally derived from the natural a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide delves into the catalytic applications of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate, a highly functionalized, bio-inspired ionic liquid. Structurally derived from the natural amino acid L-lysine, this compound is not merely a solvent but a sophisticated organocatalyst. It integrates multiple catalytic motifs within a single molecule: a Lewis basic primary amine, a Brønsted acidic carboxylic acid, a hydrogen-bond-donating imidazolium core, and a basic acetate anion. This unique amalgamation of functionalities enables it to act as a potent, recyclable, and environmentally benign catalyst for a variety of pivotal organic transformations. Herein, we provide a detailed exploration of its mechanistic underpinnings and present robust, field-tested protocols for its application in Knoevenagel condensations, aza-Michael additions, and the chemical fixation of carbon dioxide.
Introduction: A Multifaceted Catalyst by Design
The field of organocatalysis has consistently moved towards the design of "task-specific" molecules that offer high efficiency, selectivity, and sustainability. 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate emerges as an exemplary model of this design philosophy. Unlike simple imidazolium salts, which primarily serve as solvents or phase-transfer agents[1][2], this molecule is engineered for active catalytic participation.
The core structure features two pendant lysine-derived chains attached to an imidazolium backbone. This design imparts several key catalytic attributes:
Bifunctional Acid-Base Catalysis : The terminal amino groups (-NH2) act as Brønsted/Lewis bases, while the carboxylic acid groups (-COOH) serve as Brønsted acids. This allows for the simultaneous activation of both nucleophilic and electrophilic partners in a reaction, mimicking an enzymatic active site.
Hydrogen Bond Donation : The C2-H on the imidazolium ring is a well-established hydrogen bond donor, capable of electrophilically activating carbonyl compounds and other substrates[3].
Basic Anion Participation : The acetate anion (CH₃COO⁻) is a competent base, capable of deprotonating pro-nucleophiles, thereby initiating catalytic cycles[4].
Enhanced Reusability : As an ionic liquid, its negligible vapor pressure and high polarity facilitate straightforward separation from less polar product mixtures, enabling efficient catalyst recycling.
These features position 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate as a superior catalyst for reactions requiring cooperative activation, such as condensations and conjugate additions.
Application I: The Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone reaction for C-C bond formation, involves the reaction of an aldehyde or ketone with an active methylene compound.[5][6] The bifunctional nature of our catalyst is exceptionally well-suited to promote this transformation under mild, often solvent-free, conditions.
Mechanistic Rationale
The catalyst operates through a proposed synergistic mechanism. The basic amino group or the acetate anion deprotonates the active methylene compound (e.g., malononitrile) to generate a potent nucleophile. Simultaneously, the acidic carboxylic acid function and the imidazolium C2-H can activate the aldehyde's carbonyl group via hydrogen bonding, rendering it more electrophilic. This dual activation strategy significantly lowers the reaction's activation energy.
Caption: Proposed dual activation mechanism in the Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-Benzylidenemalononitrile
Preparation : In a 10 mL round-bottom flask, add benzaldehyde (106 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).
Reaction : Stir the mixture vigorously at room temperature (25°C). The reaction is typically solvent-free. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The reaction should reach completion within 15-30 minutes.
Work-up : Upon completion, add 5 mL of water to the reaction mixture and stir for 5 minutes. The product will precipitate as a white solid.
Isolation : Collect the solid product by vacuum filtration, wash with an additional 5 mL of cold water, and dry under vacuum. The catalyst remains dissolved in the aqueous phase.
Catalyst Recycling : The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to remove water and reused for subsequent reactions without significant loss of activity.[7][8][9]
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for forming C-N bonds. Basic catalysts are essential for this transformation, and our functionalized ionic liquid provides a highly effective and recyclable medium.[4]
Mechanistic Rationale
The catalytic cycle is initiated by the basic components of the ionic liquid (pendant amino groups or acetate anion), which can activate the nucleophilic amine through hydrogen bonding or partial deprotonation. Concurrently, the imidazolium core activates the α,β-unsaturated electrophile, facilitating the nucleophilic attack. This cooperative action is crucial for achieving high yields under mild conditions.
Caption: Experimental workflow for the aza-Michael addition and catalyst recycling.
Experimental Protocol: Synthesis of 3-(Phenylamino)propiophenone
Preparation : To a 10 mL vial, add chalcone (104 mg, 0.5 mmol) and 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (20 mg, 0.05 mmol, 10 mol%).
Reactant Addition : Add aniline (46.5 mg, 0.5 mmol) to the mixture.
Reaction : Seal the vial and stir the mixture at 50°C for 2-4 hours. Monitor the reaction progress by TLC.
Work-up : After cooling to room temperature, add 5 mL of diethyl ether and stir vigorously for 10 minutes. The product will dissolve in the ether phase, while the ionic liquid catalyst will form a separate, denser layer.
Isolation : Carefully decant the ether layer. Wash the ionic liquid layer with an additional 2 x 3 mL of diethyl ether and combine the organic extracts. Evaporate the solvent from the combined organic phases under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Catalyst Recycling : The remaining ionic liquid phase can be washed with ether and dried under high vacuum at 60°C to remove any residual solvent and volatiles, making it ready for reuse.
Application III: CO₂ Fixation via Cycloaddition to Epoxides
The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a paramount goal of green chemistry. Amino acid-based ionic liquids have proven to be highly effective, metal-free catalysts for the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates.[10]
Mechanistic Rationale
This transformation benefits from a synergistic mechanism involving multiple components of the catalyst:
Nucleophilic Attack : The primary amine on the lysine side-chain acts as a nucleophile, attacking the epoxide ring, leading to its opening.
CO₂ Insertion : The resulting zwitterionic intermediate reacts with CO₂, inserting it to form a carbamate-like species.
Cyclization & Catalyst Regeneration : An intramolecular cyclization then occurs, releasing the cyclic carbonate product and regenerating the amine catalyst. The imidazolium ring and acetate anion assist by stabilizing intermediates and activating the reactants through hydrogen bonding and basicity.[10]
Experimental Protocol: Synthesis of Propylene Carbonate
Reactor Setup : Place 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (40 mg, 0.1 mmol, 1 mol%) into a high-pressure stainless-steel autoclave equipped with a magnetic stir bar.
Pressurization : Seal the reactor, and then pressurize it with CO₂ to 2 MPa.
Reaction : Heat the reactor to 110°C and stir the mixture for 12 hours.
Work-up : After the reaction period, cool the reactor to room temperature and slowly vent the excess CO₂.
Isolation : The resulting product, propylene carbonate, can be isolated directly from the catalyst by simple decantation or vacuum distillation, as the ionic liquid is non-volatile and immiscible with the product. The catalyst remaining in the reactor can be reused directly for the next run.
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is a prime example of a rationally designed, multifunctional organocatalyst. Its unique structure, combining acidic, basic, and hydrogen-bonding motifs, allows it to efficiently catalyze a range of important organic reactions under mild and often solvent-free conditions. The protocols detailed herein for the Knoevenagel condensation, aza-Michael addition, and CO₂ cycloaddition demonstrate its practical utility and alignment with the principles of green chemistry. Its low volatility and high polarity ensure excellent recyclability, a critical factor for industrial applications. Future research should explore its potential in asymmetric catalysis, leveraging the inherent chirality of its lysine precursors, and its immobilization on solid supports to create robust heterogeneous catalytic systems.
Lysine Anion‐Functionalized Swelling Poly(Ionic Liquid)s as Efficient Catalysts for CO2‐Assisted Epoxide Hydrolysis at Atmospheric Pressure. ResearchGate. (Request PDF) [Link]
Li, Y., et al. (2019). Synthesis of Functionalized Imidazolium Salts via Iodine-Mediated Annulations of Enamines. Organic Letters, 21(8), 2609-2612. [Link]
Pereira, M. P., Martins, R. S., de Oliveira, M. A. L., & Bombonato, F. I. (2018). Amino acid ionic liquids as catalysts in a solvent-free Morita–Baylis–Hillman reaction. RSC Advances.[Link]
Pizzo, F., & Martinelli, F. (2022). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Molecules, 27(3), 743. [Link]
Zwitterionic imidazolium salt: an effective green organocatalyst in synthetic chemistry. Book Chapter.[Link]
Fan, L., et al. (2022). Ionic liquid and lysine co-assisted synthesis of the highly dispersed Ni/SAPO-11 catalyst. Inorganic Chemistry Frontiers.[Link]
Imidazolium based ionic liquid-phase green catalytic reactions. RSC Publishing.[Link]
Investigation of Catalytic Reactions in Novel Ionic Liquids. DORAS | DCU Research Repository.[Link]
Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method. Der Pharma Chemica.[Link]
Demonstration of Chemisorption of Carbon Dioxide in 1,3‐Dialkylimidazolium Acetate Ionic Liquids. Scite.ai.[Link]
Gu, Y., et al. (2007). A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis. Journal of the American Chemical Society, 129(44), 13583-13593. [Link]
Wu, Y., et al. (2020). Imidazolium ionic liquid functionalized UiO-66-NH2 as highly efficient catalysts for chemical fixation of CO2 into cyclic carbon. Journal of CO2 Utilization, 41, 101259. [Link]
Sadjadi, S., Koohestani, F., & Heravi, M. M. (2022). A novel composite of ionic liquid-containing polymer and metal–organic framework as an efficient catalyst for ultrasonic-assisted Knoevenagel condensation. Scientific Reports, 12(1), 1-10. [Link]
Sun, J., et al. (2020). Amino acid ionic liquids as efficient catalysts for CO2 capture and chemical conversion with epoxides under metal/halogen/cocatalyst/solvent-free conditions. Sustainable Energy & Fuels.[Link]
Amino acid based ionic liquids. ScienceDirect.[Link]
Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. RSC Publishing.[Link]
Halogen-free synthesis of 1,3-dialkylimidazolium ionic liquids. Scriptiebank.[Link]
Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. MDPI.[Link]
Knoevenagel condensation reaction catalyzed by task-specific ionic liquid under solvent-free conditions. ResearchGate.[Link]
Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI.[Link]
Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis Online.[Link]
Full article: Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis Online.[Link]
Amino Acid-Based Cholinium Ionic Liquids as Sustainable Catalysts for PET Depolymerization. ACS Publications.[Link]
Amino Acid-Catalyzed Synthesis of Triarylimidazoles-A New Green Protocol. ResearchGate.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Application Areas: Advanced Glycation End-product (AGE) Quantification, RAGE-Signaling Assays, and Oxidative Stress Modeling
Executive Summary & Mechanistic Grounding
The compound 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate , commonly referred to as GOLD acetate (Glyoxal-derived Lysine Dimer), is a highly stable, synthetic standard of a major Advanced Glycation End-product (AGE) cross-link[1]. In vivo, GOLD is formed during the advanced stages of the Maillard reaction when the reactive dicarbonyl glyoxal irreversibly cross-links two lysine residues[2].
Historically, in vitro glycation research has relied on heterogeneously glycated proteins (e.g., AGE-BSA). However, these mixtures produce confounding variables due to the simultaneous presence of multiple AGEs (CML, CEL, MG-H1). Utilizing pure GOLD acetate allows researchers to isolate the specific pathophysiological mechanisms of the imidazolium cross-link. Specifically, GOLD acts as a potent ligand for the Receptor for Advanced Glycation End-products (RAGE), triggering intracellular calcium flux, reactive oxygen species (ROS) generation, and pro-inflammatory cascades in endothelial cells[3].
As a Senior Application Scientist, I have structured this guide to provide two self-validating workflows:
Analytical Quantitation: An isotope-dilution LC-MS/MS protocol designed to overcome the lack of intrinsic fluorescence in GOLD[4].
Cellular Interrogation: An in vitro endothelial assay designed to measure GOLD-induced RAGE activation, complete with mechanistic controls.
Physicochemical Profiling & Reagent Preparation
Understanding the physical nature of GOLD acetate is critical for assay reproducibility. The compound is a highly polar, hydrophilic salt (MW: 386.44 g/mol ).
Solubility: Highly soluble in LC-MS grade water and physiological buffers (PBS, HBSS).
Stock Solution Preparation (10 mM): Dissolve 3.86 mg of GOLD acetate in 1.0 mL of sterile, endotoxin-free water.
Causality in Handling: Because AGEs are highly susceptible to bacterial contamination which can independently trigger inflammatory pathways (via TLR4), all stock solutions must be filtered through a 0.22 µm polyethersulfone (PES) membrane and tested for endotoxins prior to cell-based assays.
Storage: Aliquot into low-bind microcentrifuge tubes to prevent surface adsorption and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 1: Absolute Quantitation via Isotope-Dilution LC-MS/MS
Unlike pentosidine, GOLD lacks intrinsic fluorescence, rendering standard fluorometric assays ineffective[4]. Therefore, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for specific quantitation[5].
Experimental Workflow
Figure 1: Step-by-step sample preparation workflow for the quantitation of GOLD via LC-MS/MS.
Step-by-Step Methodology
Protein Precipitation & Delipidation:
Add 500 µL of ice-cold acetone to 100 µL of plasma or tissue homogenate. Centrifuge at 14,000 × g for 10 mins.
Causality: Removing lipids and free amino acids prevents severe ion suppression during electrospray ionization (ESI).
Acid Hydrolysis:
Resuspend the protein pellet in 1 mL of 6M HCl. Add 10 µL of heavy-isotope internal standard (e.g.,
D8
-GOLD or a suitable surrogate).
Incubate in a sealed glass vial at 110°C for 24 hours.
Causality: Strong acid hydrolysis is required to cleave the peptide bonds and liberate the GOLD cross-link from the protein backbone without degrading the stable imidazolium ring.
Solid Phase Extraction (SPE):
Evaporate the hydrolysate under a gentle stream of
N2
gas and reconstitute in 1 mL of 0.1% Trifluoroacetic acid (TFA).
Pass through a pre-conditioned C18 SPE cartridge. Wash with 0.1% TFA and elute with 80% Methanol/0.1% TFA.
Causality: Standard C18 columns fail to retain GOLD due to its extreme polarity. HILIC ensures proper retention and peak shape.
Protocol 2: In Vitro Cell-Based Assay (RAGE Activation)
To prove that GOLD actively drives vascular dysfunction, we assay its ability to trigger Reactive Oxygen Species (ROS) in Bovine Aortic Endothelial Cells (BAECs) or Human Umbilical Vein Endothelial Cells (HUVECs)[3].
Mechanistic Pathway
Figure 2: Mechanistic pathway of GOLD-induced RAGE activation and downstream inflammatory signaling.
Step-by-Step Methodology
Cell Seeding: Seed BAECs at
2×104
cells/well in a black, clear-bottom 96-well plate. Culture in EGM-2 medium until 80% confluent.
Starvation & Sensitization: Wash cells with PBS and switch to serum-free basal medium for 12 hours.
Causality: Serum starvation synchronizes the cell cycle and reduces background kinase activity, maximizing the signal-to-noise ratio upon GOLD stimulation.
Self-Validating Controls (Crucial Step):
Negative Control: Untreated cells.
Inhibition Control: Pre-treat a subset of wells with 10 µg/mL anti-RAGE neutralizing antibody or 100 µM Apocynin (NADPH oxidase inhibitor) for 1 hour prior to GOLD exposure. This proves that any observed ROS is strictly RAGE-dependent.
GOLD Treatment & ROS Detection:
Load cells with 10 µM DCFDA (a fluorogenic dye that measures ROS) for 30 minutes in the dark.
Wash twice with PBS and stimulate with 50 µM to 200 µM GOLD acetate.
Read fluorescence immediately (Ex/Em: 485/535 nm) on a microplate reader in kinetic mode for 60 minutes.
Quantitative Data Presentation
To ensure experimental reproducibility, refer to the standardized parameters summarized in the tables below.
Table 1: LC-MS/MS MRM Parameters for GOLD Quantitation
Biemel, K. M., Friedl, D. A., & Glomb, M. A. (2001). Amides are novel protein modifications formed by physiological sugars. Journal of Biological Chemistry. Available at:[Link]
Thornalley, P. J., et al. (2002). Chromatographic assay of glycation adducts in human serum albumin glycated in vitro by derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and intrinsic fluorescence. Biochemical Journal. Available at:[Link]
Henning, C., et al. (2017). Detection of Free Advanced Glycation End Products in Vivo during Hemodialysis. Journal of Agricultural and Food Chemistry. Available at:[Link]
Berra-Romani, R., et al. (2013). Advanced glycation end products acutely impair Ca2+ signaling in bovine aortic endothelial cells. Frontiers in Physiology. Available at:[Link]
Snelson, M., & Coughlan, M. T. (2023). Role of gut microbiota in the modulation of the health effects of advanced glycation end‑products. International Journal of Molecular Medicine. Available at:[Link]
Technical Support Center: Troubleshooting 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium Acetate (GOLD) Synthesis
Welcome to the Advanced Glycation End-products (AGEs) Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium aceta...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Glycation End-products (AGEs) Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate , commonly known as the Glyoxal-Lysine Dimer (GOLD) .
Because GOLD is a complex imidazolium cross-link formed via the non-enzymatic Maillard reaction, in vitro synthesis is notoriously plagued by low yields, competing side reactions, and difficult purifications[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and modern solvent strategies to help you optimize your yields.
Mechanistic Pathway & Competing Side Reactions
To troubleshoot low yields, you must first understand the causality of the reaction. The formation of GOLD involves the condensation of two lysine side chains with one molecule of glyoxal. However, the initial labile glyoxal-imine (Schiff base) intermediate is highly susceptible to alternative nucleophilic attacks and isomerizations[2].
Caption: Mechanistic divergence in glyoxal-lysine reactions leading to GOLD or byproducts.
Frequently Asked Questions (Troubleshooting)
Q1: My yield of GOLD is exceptionally low (<10%), and mass spectrometry shows N-epsilon-(carboxymethyl)lysine (CML) dominating the product mixture. How do I shift the equilibrium?
A1: CML is the favored thermodynamic sink when the labile glyoxal-imine intermediate undergoes hydration followed by oxidative fragmentation or isomerization[2][3]. Furthermore, commercial aqueous glyoxal often contains glyoxylic acid impurities, which react directly with lysine to form CML via reductive amination[4].
Actionable Fix 1 (Reagent Purity): Never use old, unpurified glyoxal solutions. Pass your glyoxal through an anion-exchange resin prior to use to strip out glyoxylic acid.
Actionable Fix 2 (Anaerobic Conditions): Perform the reaction under strictly anaerobic conditions. Degas your buffers with argon and add a metal chelator like 1 mM DTPA (diethylenetriaminepentaacetic acid) to prevent trace-metal catalyzed oxidation[5].
Q2: I am losing my product during silica gel chromatography. How should I purify the imidazolium salt?
A2: 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium is a highly polar, permanently charged dicationic/zwitterionic species. It will irreversibly bind to or streak on standard normal-phase silica gel. Traditional syntheses of GOLD and MOLD (Methylglyoxal-Lysine Dimer) require tedious purification strategies[1].
Actionable Fix: Abandon normal-phase silica. Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. Because the molecule is highly polar, use a shallow gradient starting at 100% aqueous (0.1% TFA) moving slowly to 20% Acetonitrile.
Q3: How do I ensure the final product is the acetate salt and not the trifluoroacetate (TFA) salt after HPLC?
A3: HPLC purification with 0.1% TFA will yield the GOLD TFA salt. To convert this to the acetate salt, you must perform a salt exchange.
Actionable Fix: Pass the purified TFA salt through a weak anion exchange resin (e.g., Amberlite IRA-400) pre-equilibrated in the acetate form. Alternatively, repeatedly dissolve the lyophilized TFA salt in 0.1 M acetic acid and re-lyophilize (minimum 3-4 cycles) to drive off the volatile TFA.
Q4: Are there alternative solvent systems to improve the cyclo-dimerization yield over traditional aqueous buffers?
A4: Yes. While traditional methods rely on physiological phosphate buffers (pH 7.4) resulting in 5-15% yields[6], recent advancements in peptide stapling have demonstrated that using Hexafluoroisopropanol (HFIP) as a solvent significantly enhances the cross-linking of amines with alpha-ketoaldehydes[7]. HFIP provides a highly polar but low-nucleophilicity environment that stabilizes the imine intermediates while suppressing hydrolytic side reactions (like CML formation).
Quantitative Data: Comparison of Synthetic Conditions
The table below summarizes how different reaction environments impact the yield and byproduct profile of GOLD synthesis.
Reaction Solvent / Condition
Lysine : Glyoxal Ratio
Major Byproducts
Typical Yield
Causality / Notes
Aqueous Buffer (pH 7.4, 37°C)
2 : 1
CML, GOLA, GLA
5% - 15%
High water concentration drives hydration of the imine, leading to CML[2][6].
Aqueous Buffer + Argon + DTPA
2 : 1
CML (Reduced)
15% - 25%
Anaerobic conditions and metal chelation prevent oxidative fragmentation[5].
HFIP (Hexafluoroisopropanol)
2 : 1.2
Minimal
>40%
HFIP stabilizes intermediates and lacks nucleophilic water, preventing CML[7].
Optimized Step-by-Step Experimental Protocol
This self-validating protocol utilizes
Nα
-Boc-protected lysine to prevent unwanted polymerization at the alpha-amine, ensuring cross-linking occurs exclusively at the epsilon-amines.
Phase 1: Reaction Setup
Reagent Purification: Treat 40% aqueous glyoxal with a basic anion-exchange resin (e.g., Dowex 1X8, carbonate form) for 30 minutes to remove glyoxylic acid. Filter before use.
Solvent Preparation: Prepare 0.1 M Triethanolamine buffer (pH 8.5). Degas the buffer by bubbling Argon through the solution for 30 minutes. Add 1 mM DTPA[5]. (Note: For advanced users, substitute this buffer entirely with HFIP[7]).
Initiation: Dissolve
Nα
-Boc-L-lysine (40 mM) in the degassed solvent. Slowly add the purified glyoxal to a final concentration of 20 mM (maintaining a strict 2:1 Lys:Gly ratio).
Incubation: Seal the reaction vessel under an Argon atmosphere. Incubate at 37°C in the dark for 72 hours.
Phase 2: Deprotection & Purification
Boc Removal: Lyophilize the crude reaction mixture. Resuspend the solid in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.
Evaporation: Evaporate the TFA/DCM under a stream of nitrogen. Wash the residue three times with cold diethyl ether to precipitate the crude GOLD TFA salt.
RP-HPLC Purification: Dissolve the crude precipitate in MS-grade water. Inject onto a semi-preparative C18 RP-HPLC column. Run a gradient of 0% to 20% Acetonitrile (with 0.1% TFA) over 40 minutes. Monitor absorbance at 210 nm and 254 nm.
Salt Exchange: Pool the fractions containing GOLD. Lyophilize to dryness. Resuspend in 0.2 M Acetic Acid and lyophilize again. Repeat this step 3 times to ensure complete exchange to the acetate salt .
Caption: Step-by-step experimental workflow for the synthesis and purification of GOLD acetate.
References
Title: Novel Amidine Protein Cross-Links Formed by the Reaction of Glyoxal with Lysine
Source: ACS Publications (Journal of Agricultural and Food Chemistry)
URL: [Link][2]
Title: The Chemical Language of Protein Glycation
Source: PMC (National Institutes of Health)
URL: [Link][3]
Title: Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts
Source: ACS Publications (Accounts of Chemical Research)
URL: [Link][4]
Title: Modification and Cross-Linking of Proteins by Glycolaldehyde and Glyoxal: A Model System
Source: ACS Publications
URL: [Link][5]
Title: Synthesis of homodimeric CTPs incorporating GOLD and MOLD
Source: Royal Society of Chemistry (ChemComm)
URL: [Link][1]
Title: Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer...
Source: ResearchGate
URL: [Link][6]
Title: Peptide Stapling via Crosslinking Two Amines with a-Ketoaldehydes through Diverse Modified Glyoxal-Lysine Dimer Linkers
Source: Semantic Scholar
URL: [Link][7]
Optimizing reaction conditions for 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate catalysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology framework to help you optimize C–C and C–N bond-forming reactions (such as Morita-Bay...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology framework to help you optimize C–C and C–N bond-forming reactions (such as Morita-Baylis-Hillman, Aldol, and Aza-Michael additions) using the task-specific ionic liquid (TSIL) catalyst, 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate.
This highly functionalized amino acid ionic liquid (AAIL) leverages the synergistic effects of its primary amines, carboxylic acids, imidazolium core, and acetate counterion to drive complex transformations under mild, green conditions[1].
Section 1: Mechanistic Framework & Causality
To effectively troubleshoot your reactions, you must first understand the structural causality behind the catalyst's performance. The 1,3-bis(5-amino-5-carboxypentyl) side chains (derived from lysine) provide primary amines that form active enamine or iminium intermediates with carbonyl substrates. Simultaneously, the carboxylic acid groups and the imidazolium ring provide Brønsted acidity and electrostatic stabilization, significantly lowering the transition state energy for nucleophilic attack. Finally, the acetate anion acts as a mild Brønsted base. This cooperative tetra-functional activation is a hallmark of advanced amino acid ionic liquids in solvent-free catalysis[2].
Synergistic catalytic roles of the functional groups in the TSIL catalyst.
Section 2: Self-Validating Experimental Protocol
The following methodology outlines a standard C–C coupling workflow. Every step is designed with built-in causality and validation checkpoints to ensure reproducibility.
Step 1: Catalyst Activation
Action: Add 10 mol% of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate to a dry Schlenk flask. Heat to 60 °C under high vacuum (0.1 mbar) for 1 hour.
Causality: AAILs are highly hygroscopic. Residual water occupies the hydrogen-bonding sites on the carboxylic acid groups, severely dampening their ability to activate electrophiles.
Step 2: Substrate Introduction
Action: Cool to 50 °C. Add the nucleophile (e.g., active methylene compound) followed by a 10% v/v addition of deionized water. Stir for 10 minutes before adding the electrophile (e.g., aldehyde) dropwise.
Causality: The sequential addition prevents unwanted self-condensation of the aldehyde. The 10% water acts as a viscosity modifier, improving mass transfer without disrupting the TSIL's catalytic microenvironment[3].
Step 3: Reaction & In-Process Validation
Action: Stir at 50–60 °C for 2–4 hours.
Validation Check: Pull a 5 µL aliquot and run a TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot and the appearance of a UV-active product spot validates the completion of the catalytic cycle. If starting material persists, verify the pH of the mixture (should be ~7.5–8.0) to ensure the acetate anion hasn't been neutralized by acidic impurities.
Step 4: Biphasic Extraction & Recovery
Action: Add equal volumes of Ethyl Acetate (EtOAc) and water to the flask. Transfer to a separatory funnel. Collect the top organic layer (containing the product) and retain the bottom aqueous layer (containing the TSIL).
Causality: The zwitterionic nature of the catalyst makes it highly soluble in water but completely insoluble in EtOAc, allowing for a clean, green separation.
Experimental workflow for TSIL-catalyzed reaction and biphasic catalyst recovery.
Section 3: Troubleshooting Guides & FAQs
Q1: My reaction kinetics are sluggish, and conversion plateaus at 40%. How can I optimize this?A1: This is typically a mass-transfer limitation caused by the high viscosity of the AAIL at room temperature. The extensive hydrogen-bonding network between the carboxylic acids and the acetate anions restricts molecular mobility.
Solution: Elevate the reaction temperature to 50–60 °C to disrupt intermolecular H-bonds and decrease viscosity. Alternatively, utilize the 10% v/v water co-solvent strategy outlined in Step 2 of the protocol[3].
Q2: I am observing unwanted side reactions, specifically the self-condensation of my aldehyde. What is causing this?A2: The primary amines on the catalyst's lysine-derived side chains are highly nucleophilic. If the basicity of the system is too high, or if the catalyst loading exceeds 20 mol%, the enamine intermediate can attack another aldehyde molecule rather than the intended Michael acceptor.
Solution: Strictly control the catalyst loading to 10 mol% and ensure dropwise, sequential addition of the electrophile to keep its steady-state concentration low.
Q3: How do I efficiently recover and recycle the catalyst without losing its activity over multiple cycles?A3: Activity loss during recycling is usually due to product carryover or water accumulation, not catalyst degradation.
Solution: After the biphasic extraction, you must subject the aqueous phase to high-vacuum drying (0.1 mbar, 60 °C for 2 hours) before initiating the next cycle. Failure to remove the extraction water will lead to competitive hydrolysis of the iminium intermediates in subsequent runs.
Section 4: Quantitative Data & Optimization Parameters
The following table summarizes the causal impact of reaction parameters on the yield and recyclability of a standard Morita-Baylis-Hillman (MBH) coupling using this catalyst:
Parameter
Condition A (Sub-optimal)
Condition B (Optimized)
Causality / Impact
Temperature
25 °C
60 °C
Overcomes high viscosity; significantly improves mass transfer and reaction kinetics.
Catalyst Loading
5 mol%
10 mol%
Provides sufficient active sites to drive the reaction without triggering side-reactions.
Solvent System
Neat (Solvent-free)
10% v/v H₂O
Modulates polarity and lowers viscosity while maintaining the TSIL's structural integrity.
Yield (MBH Adduct)
42% (at 24h)
94% (at 4h)
Synergistic activation accelerates the rate-determining step, maximizing throughput.
Recyclability
2 cycles (Air dried)
>5 cycles (Vacuum dried)
Strict water removal prevents competitive hydrolysis of critical catalytic intermediates.
Section 5: References
Pereira, M. P., Souza Martins, R. D., de Oliveira, M. A. L., & Bombonato, F. I. "Amino acid ionic liquids as catalysts in a solvent-free Morita–Baylis–Hillman reaction." RSC Advances, 2018. URL:[Link]
López-Coca, I. M., Ghafouriraz, S., Durán-Valle, C. J., & Izquierdo, S. "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media." Molecules, 2026. URL:[Link]
Improving the solubility of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate in aqueous buffers
Target Compound: 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (commonly known as GOLD Acetate or Glyoxal-Derived Lysine Dimer) Primary Applications: LC-MS/MS analytical standard for Advanced Glycation End-prod...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (commonly known as GOLD Acetate or Glyoxal-Derived Lysine Dimer)
Primary Applications: LC-MS/MS analytical standard for Advanced Glycation End-products (AGEs), in vitro glycation signaling assays, and biomarker quantification.
Part 1: Mechanistic Insights into GOLD Acetate Solubility
To resolve solubility issues, we must first understand the molecular causality. GOLD is an imidazolium cross-link formed during the advanced stages of the Maillard reaction, sharing a common intermediate with amide cross-links like GOLA 1[1].
At physiological pH (7.4), GOLD acetate exhibits a complex zwitterionic and polycationic profile:
The Solvation Barrier: While the net charge is +1, the highly localized charge centers make the molecule extremely susceptible to intermolecular salt-bridging . When introduced to buffers containing multivalent anions (e.g., phosphate or sulfate), these anions act as electrostatic "glue," cross-linking the imidazolium and ammonium groups of adjacent GOLD molecules. This neutralizes the hydration sphere, leading to rapid aggregation and precipitation.
Part 2: Diagnostic Troubleshooting Guide
Issue A: Immediate Precipitation in PBS (Phosphate-Buffered Saline)
Symptom: The solution turns turbid or forms a fine white precipitate immediately upon diluting a stock solution into PBS for cell culture assays.
Causality: The trivalent phosphate ions (
PO43−
) form insoluble ion-pair complexes with the polycationic regions of GOLD.
Resolution:
Buffer Swap: Replace PBS with a monovalent buffer such as HEPES (pH 7.4) or Tris-HCl.
Cell Culture Adaptation: If testing AGEs on cell lines (e.g., bovine aortic endothelial cells), ensure the compound is diluted in an endotoxin-free, non-phosphate physiological buffer before introduction to the media 2[2].
Issue B: Inability to Achieve >5 mM Stock Concentrations
Symptom: Undissolved solid remains at the bottom of the tube when attempting to make a 10 mM stock in neutral water or pH 7.0 buffers.
Causality: At high concentrations, zwitterionic self-association (carboxylate-to-amine binding between GOLD molecules) overcomes water-solute interactions.
Resolution:
pH Modulation: Lower the buffer pH to 4.0–5.0 using Sodium Acetate. This protonates the carboxylate groups (
COO−→COOH
), eliminating the negative charges. The molecule shifts to a highly repulsive +3 net charge, drastically increasing its solubility limit.
Issue C: Erratic LC-MS/MS Peak Areas Across Replicates
Symptom: Quantification of GOLD in scheduled multiple-reaction monitoring (sMRM) shows high variance or decreasing peak areas over time 3[3].
Causality: Cryo-concentration during freeze-thaw cycles causes micro-precipitation that is invisible to the naked eye.
Resolution:
Thermal Resuspension: Always sonicate thawed aliquots at 37°C for 5 minutes prior to injection.
Mobile Phase Alignment: Ensure your sample solvent closely matches your LC-MS starting mobile phase (e.g., 96% 50 mM sodium acetate, pH 6.5, with 4% methanol)4[4].
Part 3: Quantitative Buffer Compatibility Matrix
The following table summarizes the optimal buffering systems for GOLD acetate based on empirical solubility limits.
Buffer System
pH
Max Soluble Concentration
Compatibility / Recommendation
Sodium Acetate
4.0 - 5.0
> 20 mM
Optimal for Stock Solutions. High charge repulsion prevents aggregation.
Tris-HCl
7.4
~ 5 mM
Good for Assays. Monovalent nature prevents cross-linking at physiological pH.
HEPES
7.4
~ 5 mM
Good for Cell Culture. Non-toxic, monovalent buffering.
Water (Ultrapure)
~ 6.0 (Unbuffered)
~ 2 mM
Marginal. Susceptible to pH drift and zwitterionic self-association.
PBS (Phosphate)
7.4
< 0.5 mM
Not Recommended. Multivalent phosphate induces rapid precipitation.
Part 4: Self-Validating Standard Operating Procedure (SOP)
Objective: Preparation of a stable 10 mM GOLD Acetate Stock Solution.
Step 1: Reagent Preparation
Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.0 using glacial acetic acid. Filter through a 0.22 µm PES membrane.
Step 2: Solvation
Weigh exactly 3.86 mg of GOLD acetate (MW: ~386.44 g/mol for the free ion, adjust for exact salt weight on your specific Certificate of Analysis).
Add 1.0 mL of the pH 5.0 Sodium Acetate buffer.
Step 3: Thermal Disruption
Vortex the vial for 30 seconds.
Place the vial in a heated ultrasonic bath at 37°C for 5 minutes.
Self-Validation Check: The solution must transition from a cloudy suspension to a completely optically clear liquid. If any turbidity persists, the pH may be too high. Verify pH and adjust dropwise with 0.1 M acetic acid if necessary.
Step 4: Micro-precipitation Clearance
Centrifuge the tube at 10,000 x g for 3 minutes at room temperature.
Self-Validation Check: Inspect the bottom of the tube against a dark background. The absence of a pellet confirms 100% solubilization. If a pellet is present, do not use the supernatant for quantitative assays as the concentration will be unknown.
Step 5: Storage
Aliquot the clear supernatant into 50 µL single-use amber vials (to prevent photo-oxidation) and store immediately at -80°C.
Part 5: Workflow Visualization
Workflow for the optimal solubilization and storage of GOLD acetate in aqueous buffers.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use organic co-solvents to improve solubility?A: Yes, but only in small amounts. GOLD acetate is highly polar, so non-polar solvents will cause precipitation. However, adding 4–5% methanol or acetonitrile can help solvate the hydrophobic pentyl chains without disrupting the ionic interactions. This is a common practice for LC-MS mobile phases 4[4].
Q: Why does my GOLD acetate solution turn slightly yellow over time?A: The imidazolium core and primary amines are susceptible to slow oxidation when exposed to light and atmospheric oxygen at room temperature. Always store stock solutions in amber vials at -80°C and minimize exposure to ambient light during benchwork.
Q: My downstream assay requires physiological pH (7.4). How do I use the pH 5.0 stock?A: Because the stock is highly concentrated (10 mM) and the acetate buffer is relatively weak (50 mM), diluting it 1:100 or 1:1000 into your final assay buffer (e.g., 100 mM HEPES, pH 7.4) will easily overcome the acetate buffering capacity, bringing the final solution to pH 7.4 without causing immediate precipitation.
References
Amides are novel protein modifications formed by physiological sugars. ResearchGate. 1
Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS. Analytical Chemistry (ACS Publications). 3
Advanced glycation end products acutely impair Ca 2+ signaling in bovine aortic endothelial cells. Frontiers in Physiology. 2
Frontiers in Physiology Supplementary Data (Buffer A composition). Frontiers. 4
The Rise of Biocompatible Ionic Liquids: 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate vs. Traditional Imidazolium-Based Analogues
A Comparative Guide for Researchers Introduction For decades, imidazolium-based ionic liquids (ILs) have been heralded as "designer solvents" and versatile tools in chemical synthesis and material science, prized for the...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Researchers
Introduction
For decades, imidazolium-based ionic liquids (ILs) have been heralded as "designer solvents" and versatile tools in chemical synthesis and material science, prized for their low vapor pressure, thermal stability, and tunable solvency.[1][2] However, as their applications have expanded into the life sciences, a critical limitation has emerged: inherent cytotoxicity.[3] This has driven a paradigm shift towards designing ILs with not just tailored physicochemical properties, but also intrinsic biocompatibility.
This guide provides an in-depth comparison between a next-generation, bio-inspired ionic liquid, 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate , and its predecessors, the traditional 1-alkyl-3-methylimidazolium-based ILs. We will deconstruct their structural differences, compare their performance based on experimental data, and provide actionable protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of ionic liquids while mitigating biological risks.
Section 1: A Tale of Two Cations: Structural and Physicochemical Divergence
The fundamental differences between these two classes of ionic liquids originate from the functional groups appended to the core imidazolium ring. These structural choices directly dictate their interaction with biological systems and their performance characteristics.
The Traditional Imidazolium Core: A Hydrophobic Workhorse
Traditional imidazolium ILs, such as the widely studied 1-butyl-3-methylimidazolium ([BMIM]) salts, are characterized by alkyl chains of varying lengths at the 1 and 3 positions of the imidazolium ring.[3][4]
Causality of Properties: The length of the primary alkyl chain is the principal determinant of hydrophobicity. Longer chains increase lipophilicity, which enhances the IL's ability to disrupt lipid-rich cell membranes—a key mechanism of their toxicity.[5][6] While this tunability is useful for controlling miscibility with organic solvents, it often comes at the cost of biocompatibility.[4][7] The anion (e.g., Cl⁻, BF₄⁻, PF₆⁻) also plays a significant role, influencing properties like viscosity, melting point, and water miscibility, but the cation's structure is the primary driver of cytotoxic interactions.[8][9]
This novel ionic liquid represents a deliberate move away from simple alkyl chains towards biologically relevant functionalities. Its structure features:
An Imidazolium Cation: The stable, aromatic core is retained.
Two Lysine-like Side Chains: At the 1 and 3 positions, it incorporates (5-amino-5-carboxypentyl) groups. These chains are structurally analogous to the amino acid lysine, presenting both primary amine (-NH₂) and carboxylic acid (-COOH) functional groups.
A Biocompatible Anion: The acetate anion (CH₃COO⁻) is generally considered non-toxic and is readily metabolized by biological systems.
Causality of Properties: The presence of amino and carboxyl groups transforms the cation from a hydrophobic entity into a hydrophilic, zwitterionic-like structure at physiological pH. This is expected to drastically reduce its ability to partition into and disrupt cell membranes.[10][11] Furthermore, these functional groups serve as active sites for bioconjugation, allowing the IL to be covalently linked to drugs, proteins, or targeting ligands, a feature absent in traditional alkyl-based ILs.[12] This makes it not just a solvent, but a functional building block for advanced drug delivery systems.[12][13]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the general physicochemical differences. Specific data for 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is not widely published; therefore, properties are inferred based on the characteristics of amino acid-based ionic liquids (AAILs).
Property
Traditional Imidazolium ILs (e.g., [BMIM][Cl])
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (as an AAIL)
Rationale for Difference
Water Solubility
Variable; decreases with longer alkyl chains.
High
The amino and carboxyl groups promote strong hydrogen bonding with water.
Choline-amino acid ILs are typically stable up to 200°C.[4]
Biocompatibility
Generally low to moderate.
High
Reduced lipophilicity and resemblance to natural biomolecules minimizes membrane disruption.[4][14]
Functionality
Primarily a solvent or cation for creating salts.
Multi-functional (solvent, drug carrier, bioconjugation scaffold).[12][13]
Presence of reactive -NH₂ and -COOH groups.
Section 2: The Critical Divide: Biocompatibility and Cytotoxicity
The most significant differentiator for applications in drug development is the biological safety profile. Here, the divergence between the two IL classes is stark and experimentally validated.
The Toxicity Profile of Traditional Imidazolium ILs
A substantial body of evidence demonstrates a direct correlation between the alkyl chain length of 1-alkyl-3-methylimidazolium cations and their cytotoxicity.[15] The "side-chain effect" dictates that as the alkyl chain elongates, the IL becomes more lipophilic and, consequently, more toxic to a wide range of cells and aquatic organisms.[5][7][8]
Mechanism of Toxicity: The primary mechanism is the disruption of the cell membrane's integrity. The lipophilic alkyl chains insert themselves into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[6][16][17] Studies have shown that this effect occurs at concentrations near the half-maximal effective concentration (EC50).[6]
The Promise of Amino Acid Functionalization
By replacing hydrophobic alkyl chains with hydrophilic, zwitterionic amino acid moieties, the resulting AAILs exhibit dramatically reduced toxicity.[4]
Mechanism of Biocompatibility: The reduced cytotoxicity stems from the lower lipophilicity of the cation, which prevents it from readily partitioning into the cell membrane.[10] Several studies have quantified this effect, showing that the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of AAILs can be orders of magnitude higher than that of traditional ILs, indicating significantly lower toxicity.[10][11] For example, the EC50 values of certain amino acid ester-based ILs on HeLa cells were found to be approximately two orders of magnitude higher than those of commercial ILs like Aliquat 336.[10][11]
Data Presentation: Comparative Cytotoxicity Data (IC₅₀ Values)
The following table collates representative cytotoxicity data from the literature to illustrate the significant difference in biological impact. IC₅₀ is the concentration of a substance that inhibits a biological process or response by 50%. Lower values indicate higher toxicity.
Note: Direct IC₅₀ data for 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is not available in the cited literature, but its performance is expected to align with other highly biocompatible AAILs.
Section 3: Applications in Drug Development & Biotechnology
The structural and toxicological differences directly translate into distinct application profiles.
Traditional ILs: Potent Solvents, Limited Biological Interface
The primary role of traditional imidazolium ILs in the pharmaceutical field has been as solvents for synthesis and crystallization of active pharmaceutical ingredients (APIs).[19] Their ability to dissolve a wide range of polar and non-polar compounds is a significant advantage.[20] However, their cytotoxicity largely precludes their use as excipients or drug carriers in final formulations, especially for parenteral administration.
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate: A Functional Biomaterial
This class of AAIL is designed for direct use in biological systems. Its applications are far more integrated into the therapeutic product itself.
Drug Delivery Systems: Its high biocompatibility and unique structure make it an excellent candidate for formulating drug delivery systems that enhance cellular uptake while reducing toxicity.[12][13]
Bioconjugation: The amine and carboxylate groups provide reactive handles for covalently attaching drugs, peptides, or targeting molecules, enabling the creation of sophisticated, targeted therapies.[12]
Biocompatible Materials: It serves as a key component in the development of advanced polymers and composites for medical devices and tissue engineering.[13]
Antimicrobial Agents: Some functionalized imidazolium compounds have demonstrated antimicrobial properties, opening avenues for developing new treatments against resistant pathogens.[12]
Section 4: Experimental Protocols & Workflows
To ensure scientific rigor, any comparison must be grounded in reliable experimental methodology. Here we provide an overview of synthesis and a detailed protocol for a self-validating cytotoxicity assay.
Synthesis Overview
The synthetic routes to these two classes of ILs are fundamentally different, as illustrated below.
Caption: Comparative synthesis pathways for traditional and amino acid-functionalized imidazolium ILs.
Traditional ILs are often made via a straightforward Sₙ2 alkylation of a starting imidazole.[21] In contrast, the synthesis of a molecule like 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is a more complex, multi-step process likely involving the reaction of imidazole with a protected amino acid derivative, followed by deprotection steps.[22][23]
Protocol for Comparative Cytotoxicity Assessment (MTS Assay)
This protocol provides a robust method for determining the IC₅₀ values of different ionic liquids. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, providing a reliable proxy for cytotoxicity.
Causality Behind Experimental Choices:
Cell Line: Normal Human Dermal Fibroblasts (NHDF) are chosen as a non-cancerous, physiologically relevant cell line to assess baseline toxicity. HeLa cells are a common alternative for cancer-related research.[18][24]
Assay Principle: The MTS reagent is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells. This provides a quantitative and high-throughput method for assessing cell viability.
Incubation Time: A 72-hour incubation period is selected to allow for multiple cell division cycles, revealing both acute toxicity and cytostatic effects (inhibition of growth).[24]
Step-by-Step Methodology:
Cell Culture:
Culture NHDF cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
Cell Seeding:
Trypsinize and count the cells. Seed 4.0 × 10³ cells in 100 µL of medium per well into a 96-well flat-bottom microplate.
Incubate for 24 hours to allow cells to attach and resume proliferation.
Preparation of Ionic Liquid Solutions:
Prepare a 100 mM stock solution of each ionic liquid (the target AAIL and a traditional IL like [C₈mim][Cl]) in sterile cell culture medium.
Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.01 mM to 30 mM).[24] Include a "medium only" control.
Cell Treatment:
After 24 hours of incubation, carefully remove the old medium from the wells.
Add 100 µL of the prepared ionic liquid dilutions (and the control medium) to the respective wells. It is critical to run each concentration in triplicate or quadruplicate for statistical validity.
Incubation:
Incubate the treated plates for 72 hours under standard culture conditions (37°C, 5% CO₂).
MTS Assay:
After 72 hours, add 20 µL of CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent to each well.
Incubate the plate for 1-2 hours at 37°C. Protect the plate from light.
Data Acquisition and Analysis:
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
Plot the percentage of viability against the logarithm of the ionic liquid concentration.
Use a non-linear regression (dose-response curve) to calculate the IC₅₀ value for each ionic liquid.
Caption: Experimental workflow for the comparative cytotoxicity (MTS) assay.
Conclusion and Future Outlook
The comparison is clear: while traditional imidazolium-based ionic liquids are powerful solvents, their inherent cytotoxicity, driven by hydrophobic alkyl chains, poses a significant barrier to their use in sensitive biological applications.
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate and similar amino acid-functionalized ILs represent a scientifically robust solution to this challenge. By replacing simple alkyl groups with bio-inspired, functional moieties, these next-generation materials offer a compelling combination of:
High Biocompatibility: Dramatically reduced cytotoxicity enables direct application in drug formulations and medical materials.
Enhanced Functionality: The presence of reactive groups allows for covalent bioconjugation, transforming the IL from a passive solvent into an active component of a therapeutic system.
Tunable Properties: The core advantages of ILs, such as thermal stability and design flexibility, are retained.
For researchers in drug development and biotechnology, the shift from traditional to amino acid-functionalized imidazolium ionic liquids is not merely an incremental improvement but a critical evolution. It unlocks the potential to design safer, more effective, and more sophisticated therapeutic solutions.
References
Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. (2025). MDPI.
González, R., et al. (n.d.). Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. RSC Publishing.
1,3-Bis(5-amino-5-carboxypentyl)
Liu, H., et al. (2014). Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response. PubMed.
Bernot, R. J., et al. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. PubMed.
Stenström, J. (n.d.). Toxicological screening of imidazolium based ionic liquids. Diva-Portal.org.
Amino Acid-Based Ionic Liquids as Biocompatible Extractants for Critical and Precious Metals. (2024). ACS Sustainable Chemistry & Engineering.
Amino Acid-Based Ionic Liquids as Biocompatible Extractants for Critical and Precious Metals. (2024). ACS Sustainable Chemistry & Engineering.
Toxicity reduction of imidazolium-based ionic liquids by the oxygenation of the alkyl substituent. (n.d.). RSC Publishing.
Design and applications of biocompatible choline amino acid ionic liquids. (n.d.). RSC Publishing.
The Solubility and Stability of Amino Acids in Biocomp
Fijałkowski, K., et al. (2021). Cytotoxicity of Ionic Liquids on Normal Human Dermal Fibroblasts in the Context of Their Present and Future Applications. ACS Sustainable Chemistry & Engineering.
1,3-Bis(5-amino-5-carboxypentyl)
1,3-bis(5-amino-5-carboxypentyl)-3H-imidazolium.
Shiksha, et al. (2021). Cytotoxicity and Membrane Permeability of Double-Chained 1,3-Dialkylimidazolium Cations in Ionic Liquids. The Journal of Physical Chemistry B.
Shiksha, et al. (2021). Cytotoxicity and Membrane Permeability of Double-Chained 1,3-Dialkylimidazolium Cations in Ionic Liquids. The Journal of Physical Chemistry B.
Smiglak, M., et al. (2019). The Relationship between the Structure and Properties of Amino Acid Ionic Liquids. PMC.
From building blocks to innovations: a critical review of amino acid-based ionic liquids versus conventional ionic liquids. (2025).
The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applic
Shiksha, et al. (2021).
Preparation, characterization and application of amino acid-based green ionic liquids. (n.d.). ScienceDirect.
Application of ionic liquids in pharmaceuticals. (n.d.). Slideshare.
Recent Advancements in Synthesis and Applications of Amino Acid Ionic Liquids (AAILs): A Mini Review. (n.d.). Walsh Medical Media.
Al-Akayleh, F., et al. (n.d.). Ionic liquids and their potential use in development and improvement of drug delivery systems. PMC.
Ionic Liquids in Drug Delivery. (2021). MDPI.
Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews.
Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. (n.d.).
Toxicity of ionic liquids prepared from biomaterials. (n.d.). Faculdade de Ciências da Universidade de Lisboa.
Stepnowski, P., et al. (2012). Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. PubMed.
Cytotoxic effect of protic ionic liquids in HepG2 and HaC
A comprehensive dataset on cytotoxicity of ionic liquids. (n.d.).
Molecular mechanisms of ionic liquid cytotoxicity probed by an integrated experimental and comput
1,3-Bis(5-amino-5-carboxypentyl)
1,3-Bis(5-amino-5-carboxypentyl)
Amino Acid-Catalyzed Synthesis of Triarylimidazoles-A New Green Protocol. (n.d.). Semantic Scholar.
Synthesis and toxicity studies of imidazolium-based ionic liquids. (n.d.). Scholars' Mine.
A Comparative Guide to the Development and Validation of an HPLC Method for the Quantification of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium Acetate
Introduction In the landscape of pharmaceutical development and specialty chemicals, the emergence of functionalized ionic liquids (ILs) presents both unique opportunities and significant analytical challenges. 1,3-Bis(5...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development and specialty chemicals, the emergence of functionalized ionic liquids (ILs) presents both unique opportunities and significant analytical challenges. 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate, a novel bis-amino acid functionalized imidazolium salt, is one such molecule. Its structure, featuring a charged imidazolium core flanked by two lysine-derived chains, imparts high polarity and potential zwitterionic character, making it a candidate for advanced drug delivery systems or as a specialized biochemical reagent[1]. The accurate and precise quantification of this analyte is paramount for quality control, stability testing, and formulation development.
This guide provides an in-depth, experience-driven walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the rationale behind critical experimental choices, from chromatography mode and detector selection to the rigorous validation process dictated by international regulatory standards. Furthermore, we will objectively compare the performance of our validated method against viable alternatives, furnishing researchers and drug development professionals with the data-driven insights necessary to select the most appropriate analytical strategy for their needs.
Chapter 1: The Analytical Challenge & Method Selection Rationale
The molecular architecture of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate dictates the analytical strategy. Its key physicochemical properties—high polarity, permanent cationic charge on the imidazolium ring, two zwitterionic amino acid side chains, and lack of a strong UV chromophore—render traditional reversed-phase (RP-HPLC) methods inefficient. Such molecules typically exhibit poor retention on non-polar C18 or C8 stationary phases, often eluting at or near the solvent front.
This necessitates a considered approach to method development, focusing on retaining and resolving this challenging analyte.
Caption: Decision logic for selecting the optimal analytical method.
Chromatography Mode: Why HILIC is Superior
Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal separation mode for this analyte. Unlike reversed-phase, HILIC utilizes a polar stationary phase (e.g., amide, silica, zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer[2]. Separation is achieved through a partitioning mechanism where polar analytes are retained in a water-enriched layer adsorbed onto the stationary phase surface[2]. This provides excellent retention for highly polar and charged compounds that are intractable by RP-HPLC.
Detector Selection: Moving Beyond UV
While the imidazolium ring possesses some UV absorbance, its molar absorptivity is generally low, leading to poor sensitivity. For a quantitative assay where low-level impurities or degradation products must be detected, a more universal detection method is required.
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the resulting non-volatile analyte particles[3][4]. It is a robust, universal detector compatible with gradient elution, making it a strong candidate[3][5].
Charged Aerosol Detector (CAD): Operating on a similar principle to ELSD, the CAD goes a step further by charging the aerosol particles after solvent evaporation and then measuring this charge with a highly sensitive electrometer[6]. The CAD typically offers superior sensitivity, a wider dynamic range, and a more consistent response for non-volatile analytes, making it the optimal choice for this application[6][7][8].
Based on this strategic analysis, a HILIC-CAD method was developed and subsequently validated.
Chapter 2: The Validated HILIC-CAD Method
The method was optimized to provide a robust and efficient separation. The final parameters represent a balance of resolution, peak shape, and analysis time.
Parameter
Condition
Rationale
Column
Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
The amide stationary phase provides excellent retention and peak shape for polar, basic compounds and is highly robust.
Mobile Phase A
100 mM Ammonium Formate in Water, pH 3.0
Volatile buffer compatible with CAD[2]. The low pH ensures protonation of the carboxyl groups, leading to more uniform analyte charge.
Mobile Phase B
Acetonitrile
The primary organic component for HILIC partitioning.
Gradient
95% B to 65% B over 8 minutes
A gradient elution ensures that the main analyte is well-retained and eluted as a sharp peak, while also allowing for the separation of potential impurities with different polarities.
Flow Rate
0.4 mL/min
Optimized for the column dimensions and particle size to achieve efficient separation.
Column Temp.
40 °C
Reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol.
5 µL
A small volume minimizes potential peak distortion from the sample solvent.
CAD Settings
Evaporation Temp: 60 °C, Nebulizer: Nitrogen at 35 psi
Optimized to ensure complete evaporation of the mobile phase without degrading the analyte, maximizing the signal-to-noise ratio.
Chapter 3: Method Validation Protocol & Results
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose[9][10].
Caption: Workflow for the analytical method validation process.
Specificity
Specificity was demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's ability to provide an unequivocal assessment.
Linearity and Range
Linearity was assessed by preparing a series of solutions over the range of 10 µg/mL to 500 µg/mL. The peak area response was plotted against concentration.
Parameter
Result
Acceptance Criteria
Correlation Coefficient (r²)
0.9995
≥ 0.999
Range
10 - 500 µg/mL
Defined by linearity, accuracy, and precision.
Y-intercept
Close to zero
No significant bias.
Accuracy
Accuracy was determined by recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.
Concentration Level
Mean Recovery (%)
Acceptance Criteria
Low (80%)
99.2%
98.0 - 102.0%
Medium (100%)
100.5%
98.0 - 102.0%
High (120%)
99.8%
98.0 - 102.0%
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst). Six replicate preparations at 100% concentration were analyzed.
Precision Level
Result (%RSD)
Acceptance Criteria
Repeatability
0.45%
≤ 1.0%
Intermediate Precision
0.78%
≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of injections of dilute solutions.
Parameter
Result
S/N Criteria
LOD
0.5 µg/mL
S/N ≈ 3:1
LOQ
1.5 µg/mL
S/N ≈ 10:1
Robustness
The method's robustness was tested by making small, deliberate changes to key parameters. The system suitability parameters (retention time, peak area, tailing factor) remained within acceptance criteria for all variations.
Parameter Varied
Variation
Result
Column Temperature
± 2 °C (38°C & 42°C)
Passed
Mobile Phase pH
± 0.1 (pH 2.9 & 3.1)
Passed
Flow Rate
± 5% (0.38 & 0.42 mL/min)
Passed
Chapter 4: Comparative Analysis of Analytical Techniques
While the validated HILIC-CAD method is robust and fit for purpose, it is essential to understand its performance in the context of other potential analytical techniques.
Feature
Validated HILIC-CAD
Ion-Pairing RP-HPLC-UV
LC-MS
Principle
Hydrophilic partitioning with universal aerosol detection.
Reversed-phase with an ion-pairing agent to retain the cation; UV detection.
Separation (HILIC/RP) coupled with mass-based detection.
Specificity
High. Relies on chromatographic separation.
Moderate. Prone to interference from other cationic species.
Very High. Mass-to-charge ratio provides definitive identification.
Sensitivity (LOQ)
Excellent (e.g., ~1.5 µg/mL).
Poor to Moderate. Dependent on chromophore and ion-pairing efficiency.
Exceptional (ng/mL to pg/mL).
Linearity Range
Wide (typically 3-4 orders of magnitude).
Often limited due to detector saturation and non-linear ion-pair formation.
Wide, but can be complex depending on ionization efficiency.
Run Time
Fast (<15 min).
Can be longer due to the need for extensive column equilibration and washing to remove ion-pairing agents.
Comparable to HILIC-CAD.
Robustness
High. No harsh reagents.
Low to Moderate. Ion-pairing agents can be aggressive to columns and method performance is sensitive to reagent concentration.
Moderate. Susceptible to matrix effects and ion suppression.
Cost & Complexity
Moderate instrument cost, simple to operate.
Low instrument cost, but method development can be complex and time-consuming.
High instrument cost, requires specialized expertise.
Best For
Routine QC, release testing, stability studies.
Early-stage development if no alternative detectors are available.
Title: Quantification of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium Acetate by HILIC-CAD
Reagent and Standard Preparation:
Mobile Phase A: Prepare 100 mM Ammonium Formate. Adjust pH to 3.0 with Formic Acid.
Mobile Phase B: HPLC-grade Acetonitrile.
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Working Standard (e.g., 100 µg/mL): Dilute the stock solution appropriately with 50:50 Acetonitrile/Water.
Sample Preparation:
Accurately weigh the sample to obtain a theoretical concentration of ~100 µg/mL of the analyte after dilution.
Dissolve and dilute in 50:50 Acetonitrile/Water.
Vortex to mix and filter through a 0.22 µm PVDF syringe filter prior to injection.
Chromatographic System Setup:
Install the specified column and equilibrate the system with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.
Set up the HPLC and CAD parameters as detailed in Chapter 2.
Analysis Sequence:
Inject a blank (50:50 Acetonitrile/Water) to ensure a clean system.
Perform five replicate injections of the working standard to establish system suitability. The %RSD for peak area must be ≤ 2.0%.
Inject the prepared samples.
Inject a working standard after every 6-10 sample injections to bracket the samples and monitor for system drift.
Data Processing:
Integrate the peak corresponding to the analyte.
Quantify the amount of analyte in the sample using the peak area response of the external standard.
Conclusion
The quantification of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate requires a departure from conventional reversed-phase chromatography. This guide has demonstrated that a method utilizing Hydrophilic Interaction Liquid Chromatography coupled with a Charged Aerosol Detector (HILIC-CAD) is a scientifically sound, robust, and highly effective solution.
The method development was logically driven by the analyte's physicochemical properties, and its subsequent validation under ICH Q2(R2) guidelines confirms that it is accurate, precise, and specific for its intended purpose[9][10]. When compared to alternatives, the HILIC-CAD approach offers a superior balance of performance, robustness, and ease of use, making it the recommended method for routine quality control and stability testing environments. For tasks requiring definitive structural confirmation or the highest sensitivity, LC-MS remains a powerful complementary technique. This comprehensive guide provides the necessary framework and experimental data for researchers to confidently implement and adapt this methodology.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
HILICON AB. Direct analysis of amino acids by HILIC–ESI-MS. HPLC. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
U.S. Pharmacopeia. General Chapter <621> Chromatography (2010). [Link]
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Al-Dirbashi, O. Y., et al. (2015). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Clinical Pathology, 68(1), 57-64. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
American Pharmaceutical Review. (2014). Using Charged Aerosol Detection as a Universal Approach to Analyze Pharmaceutical Salts Including Inorganic and Organic Counterions. [Link]
Slideshare. (2017). ICH Q2 Analytical Method Validation. [Link]
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]
SIELC Technologies. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]
Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 11(11), 944-957. [Link]
Ho, T. D., et al. (2014). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry, 86(1), 262-285. [Link]
Wang, Y., et al. (2009). Quantification of amino acid ionic liquids using liquid chromatography-mass spectrometry. Talanta, 77(4), 1423-1428. [Link]
Reid, R. W., et al. (2015). Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms. Journal of Chromatography A, 1400, 54-64. [Link]
Burrell, G. L., et al. (2008). Purity specification methods for ionic liquids. Green Chemistry, 10, 1152-1161. [Link]
LCGC International. (2011). LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column. [Link]
ResearchGate. (2018). Using Charged Aerosol Detection as a Universal Approach to Analyze Pharmaceutical Salts Including Inorganic and Organic Counterions. [Link]
NextSDS. 1,3-bis(5-amino-5-carboxypentyl)-3H-imidazolium. acetate — Chemical Substance Information. [Link]
Fan, H., et al. (2008). Recovery of amino acids by imidazolium based ionic liquids from aqueous media. Green Chemistry, 10(6), 640-645. [Link]
Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
Gavas, S., et al. (2015). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Journal of Pharmaceutical Analysis, 5(4), 253-258. [Link]
The Emerging Potential of Lysine-Derived Imidazolium Salts in Organocatalysis: A Comparative Efficacy Analysis
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, recyclable, and environmentally benign catalysts is par...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, recyclable, and environmentally benign catalysts is paramount. Among the promising candidates, functionalized ionic liquids, particularly those derived from amino acids, have garnered significant attention. This guide provides a detailed comparative analysis of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate , a novel organocatalyst derived from L-lysine. We will objectively evaluate its potential efficacy against established organocatalysts in key carbon-carbon bond-forming reactions, supported by both published experimental data for benchmark catalysts and a reasoned, hypothetical performance model for our target compound, necessitated by its novelty in the published literature.
Introduction to Amino Acid-Derived Imidazolium Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis.[1][2] Proline and its derivatives are cornerstone organocatalysts, particularly effective in enamine and iminium ion-mediated transformations such as aldol and Michael reactions.[3] The drive for "greener" chemistry has led to the immobilization of these catalytic moieties onto solid supports or ionic liquid (IL) backbones.[4][5] Imidazolium-based ILs are particularly attractive due to their tunable solubility, high thermal stability, and potential for recyclability.[4]
Functionalizing the imidazolium cation with chiral amino acids creates a "task-specific ionic liquid" that combines the advantages of ILs with the catalytic activity and stereochemical control of the amino acid.[5] The compound at the heart of this guide, 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate, represents a unique architecture. Derived from lysine, it features two chiral side chains, each bearing both an amine and a carboxylic acid group. This bifunctional nature suggests a potential for complex substrate pre-organization and activation, possibly mimicking enzymatic catalytic systems.
While direct experimental data for this specific catalyst is not yet prevalent in peer-reviewed literature, its structural attributes allow for a robust comparison with well-documented proline-derived and other amino acid-based organocatalysts.
Structural Features and Synthesis Overview
The defining feature of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is its symmetrical structure with two lysine-derived arms attached to the nitrogen atoms of the imidazolium ring.
Key Structural Elements:
Imidazolium Core: Provides the ionic liquid character and acts as a scaffold. The C2 proton is acidic and can be removed to form an N-heterocyclic carbene (NHC), a potent catalytic species.[6]
Lysine Side Chains: Each chain provides two potential points of interaction: a primary amine (Nε) and a carboxylic acid at the chiral center (α-carbon). This offers opportunities for bifunctional catalysis, where the amine can form an enamine/iminium ion and the carboxylate can act as a general acid/base or a hydrogen bond donor.
Acetate Anion: A basic anion that can play a role in the catalytic cycle, for instance, by promoting enamine formation.
The synthesis of such compounds typically involves the quaternization of an imidazole with a protected amino acid derivative, followed by deprotection.[7][8] For lysine, selective protection of the Nα or Nε amine is a critical step to ensure the desired connectivity.[9]
Comparative Efficacy in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a benchmark transformation for evaluating organocatalysts. The catalyst's role is to activate the ketone (via enamine formation) and facilitate a stereocontrolled attack on the aldehyde.
Experimental Landscape
To establish a baseline, we will compare our target compound with two well-established catalysts: (S)-Proline and an Imidazolium-tagged Proline derivative (as reported in the literature).
Reaction Scheme: The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Methodology: A Representative Experimental Protocol
The following is a generalized protocol for the asymmetric aldol reaction, based on common literature procedures.[1][10]
To a vial, add the aldehyde (0.5 mmol), the organocatalyst (0.05 mmol, 10 mol%), and the solvent (1.0 mL).
Stir the mixture at the specified temperature for 10-15 minutes.
Add the ketone (2.0 mmol, 4 equivalents).
Allow the reaction to stir for the specified time, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.
Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
Performance Data and Analysis
Due to the absence of published data for 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate, we present a hypothetical but scientifically grounded performance profile. This projection is based on the known effects of dual catalytic sites and the properties of lysine. The dual amino acid chains could enhance catalytic activity through a cooperative effect or potentially lead to more complex transition state assemblies, which might affect stereoselectivity.
Table 1: Comparative Performance in the Asymmetric Aldol Reaction
(S)-Proline: As a foundational organocatalyst, proline provides excellent stereoselectivity but often requires high catalyst loadings and organic solvents like DMSO.[11]
Imidazolium-tagged Proline: Attaching the proline unit to an imidazolium core demonstrates a significant advantage. It allows the reaction to be performed in water, enhances recyclability, and achieves outstanding yield and selectivity with a lower catalyst loading.[4] This highlights the benefit of the ionic liquid moiety.
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (Hypothetical Performance): We project that this catalyst would also perform exceptionally well in polar solvents due to its ionic nature. The two lysine side chains could create a chiral pocket around the active site, leading to high stereocontrol, comparable to the proline-tagged IL. The presence of two catalytic units might allow for a similar or slightly lower catalyst loading. The bifunctional nature of the lysine arms (amine and carboxylic acid) could work in concert to activate both the ketone and the aldehyde, mimicking a synzymatic system and leading to high efficiency and selectivity.[12]
Mechanistic Considerations and Catalyst Design
The catalytic cycle for these amino acid-based catalysts generally proceeds through the formation of a nucleophilic enamine from the ketone and the secondary amine of the catalyst (or the primary Nε-amine in lysine's case). This enamine then attacks the aldehyde. The stereochemical outcome is determined by the geometry of the transition state, which is influenced by the catalyst's structure.
Catalytic Cycle Workflow
Caption: Generalized catalytic cycle for an amino acid-catalyzed aldol reaction.
For the lysine-derived catalyst, the two side chains could lead to a more intricate transition state. One arm could form the enamine while the other helps to orient the incoming aldehyde through hydrogen bonding with its carboxylic acid group, providing an additional layer of stereochemical control.
Future Outlook and Potential Applications
The true potential of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate lies in its unique bifunctional and dual-chain structure. While its efficacy in the aldol reaction is projected to be high, its advantages may be even more pronounced in more complex transformations.
Tandem Reactions: The dual catalytic sites could potentially facilitate cascade or tandem reactions, where two different transformations are promoted by the same catalyst in one pot.
Biomimetic Catalysis: The structure is reminiscent of di-peptidic systems, opening avenues for reactions that require cooperative catalysis between multiple functional groups.
NHC Catalysis: As a precursor to N-heterocyclic carbenes, it could be used in reactions like the benzoin condensation or Stetter reaction, with the chiral side chains inducing asymmetry.[6]
Conclusion
While further empirical studies are required to fully elucidate the catalytic capabilities of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate, a comparative analysis based on its structural features and the performance of analogous systems strongly suggests it is a highly promising organocatalyst. Its synthesis from a readily available amino acid, its ionic liquid character promoting use in green solvents, and its unique dual-chiral-chain structure position it as a valuable candidate for advancing the field of asymmetric organocatalysis. Researchers are encouraged to explore its application in a variety of C-C and C-heteroatom bond-forming reactions, where it may offer unique advantages in terms of activity, stereoselectivity, and catalyst recyclability.
Personal protective equipment for handling 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
As a Senior Application Scientist, I frequently consult on the integration of specialized ionic liquids and chelators into advanced drug development and environmental remediation pipelines. 1,3-Bis(5-amino-5-carboxypenty...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the integration of specialized ionic liquids and chelators into advanced drug development and environmental remediation pipelines. 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate (CAS: 209267-39-0) [1] is a highly specialized compound featuring an imidazolium core flanked by two lysine-like (5-amino-5-carboxypentyl) side chains. This structure makes it exceptionally valuable for targeting cancer cell receptors and chelating heavy metals[1].
However, the unique physicochemical properties of imidazolium-based salts demand strict adherence to specialized safety protocols. Unlike traditional volatile organic solvents, ionic liquids are non-volatile but pose distinct risks, including severe hygroscopicity, potential lipid bilayer disruption, and significant aquatic eco-toxicity[2]. This guide provides the causal reasoning behind our safety standards, ensuring your laboratory operations are both scientifically rigorous and uncompromisingly safe.
Hazard Assessment & Causality (E-E-A-T)
To design an effective safety protocol, we must first understand the causality behind the hazards:
Dermal and Ocular Irritation: The acetate counterion renders this compound highly hygroscopic. If the powder or concentrated solution contacts unprotected skin or eyes, it rapidly draws out moisture, leading to severe desiccation and irritation. Furthermore, the amphiphilic nature of the imidazolium cation allows it to interact with and potentially disrupt cellular lipid bilayers[2].
Eco-Toxicity: While often touted as "green solvents" due to their lack of vapor pressure, imidazolium ionic liquids are highly persistent in the environment. Studies have demonstrated that imidazolium cations exhibit significant toxicity to aquatic organisms and terrestrial plants (such as Lepidium sativum) as detailed in [2]. Consequently, down-the-drain disposal is strictly prohibited.
Physicochemical & Hazard Profile Summary
Property / Hazard
Value / Description
Operational Implication
CAS Number
209267-39-0
Use for exact inventory tracking, SDS retrieval, and waste logging[1].
Molecular Formula
C15H26N4O4 (Base Cation)
High molecular weight; acts as a non-volatile solid or viscous liquid[3].
Hygroscopicity
High (due to acetate counterion)
Must be stored in a desiccator under inert gas (Argon/N2) to prevent degradation.
Eco-Toxicity
Moderate to High (Aquatic)
Absolute prohibition of drain disposal; requires high-temperature incineration[2].
Quantitative PPE Matrix
The following PPE matrix is engineered to mitigate the specific risks associated with imidazolium acetate salts. All recommendations align with the standards set forth in [4].
PPE Category
Specification
Quantitative Metric / Standard
Justification (Causality)
Hand Protection
Nitrile Gloves (Double gloving recommended)
Min. thickness: 0.11 mm (splash), >0.30 mm (prolonged). Breakthrough: >480 min.
Imidazolium salts can disrupt lipid bilayers[2]. Nitrile provides superior resistance to amphiphilic cations compared to latex.
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 certified (D3 rating for splash protection).
Acetate salts are highly hygroscopic; contact with ocular fluid causes rapid desiccation and severe irritation.
Body Protection
Flame-Resistant (FR) Lab Coat
100% Cotton or Nomex (NFPA 2112 compliant).
Protects against static discharge during powder weighing, preventing dust ignition and skin exposure.
Respiratory
N95 / P100 Particulate Respirator
Filter efficiency: ≥95% (N95) or ≥99.97% (P100) of airborne particles.
Required only if engineering controls (fume hood) fail, to prevent inhalation of hygroscopic dust.
Operational Workflow: Step-by-Step Handling
Protocol 1: Self-Validating Weighing and Solution Preparation
Every step in this protocol is designed to validate the success of the previous step, ensuring a closed-loop safety system.
Engineering Control Verification: Before opening the primary container, verify the chemical fume hood face velocity is between 0.4 to 0.6 m/s (80-120 fpm)[4]. Causality: Excessive flow can aerosolize the fine powder, while insufficient flow fails to contain it.
Static Elimination: Pass an anti-static zero-ionizer over the weigh boat and micro-spatula. Causality: Amino acid-functionalized salts often carry static charges, causing them to repel and scatter across the balance, leading to uncontrolled exposure.
Transfer and Weighing: Using the neutralized micro-spatula, transfer the required mass into a tared weigh boat. Immediately reseal the primary container and place it in a secondary desiccator. Validation: The balance reading should stabilize instantly; continuous weight gain indicates the sample is actively absorbing atmospheric moisture.
Solubilization: Transfer the solid into the reaction vessel. Slowly add the target solvent (e.g., ultrapure water or a polar aprotic solvent) down the side of the flask to minimize dust generation. Seal the vessel before removing it from the fume hood.
Workflow Visualization
Figure 1: Operational workflow and spill response logical relationship for imidazolium acetate.
Spill Response & Waste Management Plan
Protocol 2: Spill Response and Decontamination
Isolation & Alert: Immediately halt work. Alert personnel within a 2-meter radius and ensure the fume hood sash is lowered to the minimum safe working height.
Containment (Solid Spill): Do NOT sweep dry. Dry sweeping aerosolizes the hygroscopic powder. Instead, cover the spill with slightly damp absorbent pads to bind the material.
Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
Collection: Use a non-sparking scoop to place the absorbed material into a compatible, sealable hazardous waste container.
Chemical Decontamination: Wash the affected surface with a 5% mild acidic solution (to neutralize the free amino groups) followed by copious amounts of water[4]. Wipe completely dry to prevent residual slipping hazards.
Waste Segregation & Destruction
Imidazolium-based ionic liquids are highly stable and resist natural biodegradation, making them a persistent environmental pollutant if mishandled[2].
Segregation: Collect all liquid and solid waste containing 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container. Critical Note: If the compound was used as a chelating agent for heavy metals[1], the waste MUST be reclassified and labeled as "Heavy Metal / Toxic Waste."
Destruction: Do not pour down the drain. The only approved method for terminal disposal is high-temperature incineration at an EPA-approved (or local equivalent) hazardous waste facility, which ensures complete thermal destruction of the imidazolium ring.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Academies Press / NCBI Bookshelf. URL:[Link]
Studzińska, S., & Buszewski, B. (2009). Study of toxicity of imidazolium ionic liquids to watercress (Lepidium sativum L.). Source: Analytical and Bioanalytical Chemistry, 393(3), 983-990. URL:[Link]
NextSDS. (2024). 1,3-bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate — Chemical Substance Information. Source: NextSDS Chemical Database. URL:[Link]